2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-N-cyclopentyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O4/c1-30-23(35)19-11-8-16(22(34)28-18-4-2-3-5-18)12-20(19)32-24(30)29-31(25(32)36)14-21(33)27-13-15-6-9-17(26)10-7-15/h6-12,18H,2-5,13-14H2,1H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVCMDRPUWWPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities.
Mode of Action
It is suggested that similar compounds may intercalate dna, which could potentially disrupt the replication and transcription processes, leading to cell death.
Biochemical Pathways
Similar compounds have been reported to exhibit antiviral and antimicrobial activities, suggesting that they may interfere with the life cycle of viruses or bacteria.
Result of Action
Similar compounds have been reported to exhibit cytotoxicity, suggesting that they may induce cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
β-Lactam derivatives (e.g., azetidinones) exhibit weaker enzymatic inhibition compared to triazoloquinazolines due to reduced conformational flexibility .
Substituent Effects: The 4-chlorobenzyl group in the target improves membrane permeability over Compound 16’s phenoxyethyl linker, which may limit blood-brain barrier penetration . Cyclopentylcarboxamide in the target reduces metabolic degradation compared to methyl ester groups in oxazole derivatives (e.g., IC50 stability in liver microsomes) .
Biological Activity: Antioxidant activity: Compound 16’s bulky tert-butyl groups enhance radical scavenging, a feature absent in the target . Cytotoxicity: Oxazole derivatives (e.g., 2,5-diaryl-4-benzyl-1,3-oxazoles) show superior anticancer activity (IC50 ~1–5 µM) but higher toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthetic route of this compound?
- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the triazoloquinazoline core and 4-chlorobenzylamide side chain. Utilize palladium-catalyzed cross-coupling or nucleophilic substitution for functionalization. Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for coupling steps). Purification via column chromatography with gradient elution (e.g., hexane:EtOAc) is critical for isolating stereoisomers. Reference similar syntheses in (thiazole derivatives) and (quinazoline anticonvulsants) for stepwise guidance .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazoloquinazoline core.
- HRMS : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., cyclopentyl substituent conformation) using single-crystal data, as demonstrated in for related pyrimidoquinazolines .
- IR spectroscopy : Validate carbonyl (1,5-dioxo) and amide groups.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize target-agnostic assays:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cellular viability : Use MTT assays on cancer/neuron cell lines (IC50 determination).
- Receptor binding : Radioligand displacement assays for GABAergic targets (see ’s anticonvulsant activity linked to GABA modulation) .
- Dosage : Start at 10 µM and adjust based on solubility (DMSO stock).
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data?
- Methodological Answer : Apply multi-scale modeling:
- Molecular docking (AutoDock/Vina) : Predict binding modes to targets like GABA receptors or kinases. Compare with ’s docking results for quinazoline derivatives .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR : Build models using descriptors (e.g., logP, polar surface area) to rationalize divergent IC50 values across studies. Cross-validate with datasets from (triazolo-thiadiazines) .
Q. What advanced reactor designs improve yield in large-scale synthesis?
- Methodological Answer : Implement flow chemistry for exothermic steps (e.g., cyclization):
- Microreactors : Enhance heat/mass transfer for triazole formation (residence time <5 min).
- Membrane separation : Isolate intermediates in situ (see ’s RDF2050104 on membrane technologies) .
- Process control : Use PAT (Process Analytical Technology) with real-time FTIR monitoring, as highlighted in ’s AI-driven automation .
Q. How to address discrepancies in stereochemical assignments from NMR vs. crystallography?
- Methodological Answer :
- Dynamic NMR : Probe ring-flipping kinetics in the cyclopentyl group (variable-temperature 1H NMR).
- DFT calculations (Gaussian) : Compare computed NMR chemical shifts with experimental data.
- Overlay crystallographic data : Use Mercury software to align X-ray structures (e.g., ’s pyrimidoquinazoline) with proposed conformers .
Q. What strategies validate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In vitro hepatocyte assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6.
- In silico prediction : ADMET predictors (e.g., SwissADME) cross-referenced with ’s pharmacokinetic data for chlorophenyl derivatives .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
